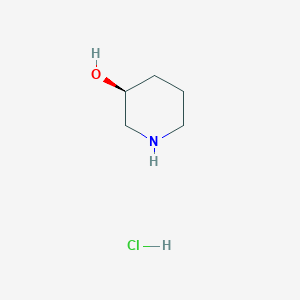

(S)-3-Hydroxypiperidine hydrochloride

Overview

Description

(S)-3-Hydroxypiperidine hydrochloride is a compound of significant interest in the field of organic chemistry and pharmaceutical research due to its presence as a structural motif in various bioactive compounds and natural products. The 3-hydroxypiperidine skeleton is a key element in the synthesis of many natural products, which exhibit a wide range of biological activities .

Synthesis Analysis

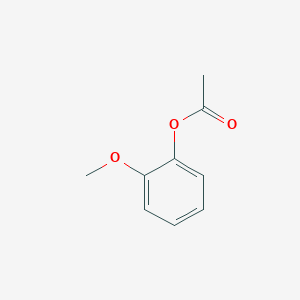

The synthesis of (S)-3-Hydroxypiperidine has been approached through various methods. One notable synthesis starts with 3-hydroxypyridine, which is reduced using sodium borohydride in the presence of benzyl chloroformate. This process yields 1-benzyloxycarbonyl-5-hydroxy-2-piperideine, which can be further transformed into (+)-pseudoconhydrine and (+)-N-methylpseudoconhydrine through a series of steps including a lipase-mediated kinetic resolution . Another efficient enantioselective synthesis of (S)-3-hydroxypiperidine employs catalytic routes such as hydrolytic kinetic resolution of racemic methyl-3-(oxiran-2-yl)propanoate and proline-catalyzed α-aminooxylation followed by Horner–Wardsworth–Emmons olefination, achieving high enantiomeric purity and overall yield . Additionally, (S)-1-Boc-3-hydroxypiperidine has been synthesized from 3-hydroxypyridine through hydrogenation, chiral resolution, and subsequent reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of triethylamine, with an overall yield of about 40% .

Molecular Structure Analysis

The molecular structure of (S)-3-Hydroxypiperidine features a piperidine ring, a six-membered heterocycle containing one nitrogen atom, with a hydroxyl group at the 3-position. This structural motif is prevalent in a variety of biologically relevant compounds, such as 3-hydroxypipecolic acid, prosopinine, and febrifugine, which interact with biological receptors to exhibit their activity .

Chemical Reactions Analysis

The chemical reactivity of (S)-3-Hydroxypiperidine is influenced by the presence of the hydroxyl group and the piperidine nitrogen. These functional groups allow for further chemical transformations, such as the formation of derivatives through reactions with protecting groups like Boc2O or through chiral resolution techniques. The compound's reactivity is essential for the synthesis of complex natural products and for modifications that enhance biological activity .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of (S)-3-Hydroxypiperidine hydrochloride are not detailed in the provided papers, it can be inferred that the compound's properties would be influenced by its molecular structure. The hydrochloride salt form would likely be more soluble in water and other polar solvents compared to the free base due to the ionic nature of the hydrochloride. The presence of the hydroxyl group could also affect the compound's boiling point, melting point, and ability to form hydrogen bonds, which are important considerations in the synthesis and application of the compound .

Scientific Research Applications

1. Synthesis of Natural Products

(S)-3-Hydroxypiperidine hydrochloride is recognized as a significant scaffold in the synthesis of various natural products. Its importance is highlighted in research focusing on bioactive compounds, where its structural role in the synthesis of different natural products is extensively investigated (Wijdeven, Willemsen, & Rutjes, 2010).

2. Enantioselective Synthesis

The compound plays a crucial role in the enantioselective synthesis processes. For instance, its involvement in the stereoselective synthesis of 3-hydroxypiperidines, using techniques like iridium-catalyzed allylic substitution, is essential for producing biologically active 3-hydroxypiperidines (Hoecker et al., 2013).

3. Biocatalytic Processes

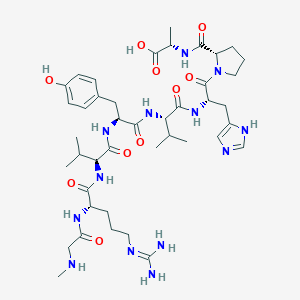

In the field of biocatalysis, (S)-3-Hydroxypiperidine hydrochloride is used as a synthon in the synthesis of pharmaceutical intermediates. For example, it's instrumental in the production of (S)-N-Boc-3-hydroxypiperidine, a compound used in the synthesis of ibrutinib, an active pharmaceutical ingredient in lymphoma treatments. This showcases its pivotal role in developing efficient biocatalytic processes (Ju et al., 2014).

4. Conformational Studies

(S)-3-Hydroxypiperidine hydrochloride derivatives, such as trans-3-hydroxy-4-morpholinopiperidine, have been studied for their potential as pH-sensitive conformational switches. These studies offer insights into the compound's ability to undergo conformational changes in response to pH variations, which is significant in designing molecules with specific functional properties (Samoshin et al., 2013).

5. Chemoenzymatic Synthesis

The compound is also utilized in chemoenzymatic synthesis, where it serves as a building block for creating a library of enantiopure functionalized piperidines. This application is crucial in the field of organic synthesis, especially for generating bioactive molecules with high stereoselectivity (Wijdeven, Delft, & Rutjes, 2010).

Safety And Hazards

Future Directions

properties

IUPAC Name |

(3S)-piperidin-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c7-5-2-1-3-6-4-5;/h5-7H,1-4H2;1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLECDMDGMKPUSK-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CNC1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90583519 | |

| Record name | (3S)-Piperidin-3-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-Hydroxypiperidine hydrochloride | |

CAS RN |

475058-41-4 | |

| Record name | (3S)-Piperidin-3-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S)-(-)-3-Hydroxypiperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

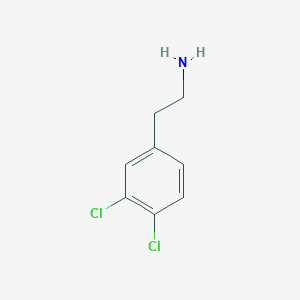

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Hydrazinylnaphtho[1,2-d]thiazole](/img/structure/B108338.png)

![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] benzenecarbothioate](/img/structure/B108360.png)